

# M3541 in the Landscape of DNA Repair Inhibitors: A Comparative Analysis

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## Compound of Interest

Compound Name: M3541

Cat. No.: B12381934

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATM inhibitor **M3541** against other key DNA repair inhibitors. The following sections detail the preclinical and clinical efficacy, mechanisms of action, and experimental protocols of **M3541** and its comparators, supported by experimental data and visual pathway representations.

**M3541** is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) to double-strand breaks (DSBs).[1][2] With an IC50 of 0.25 nM in cell-free assays, **M3541** was developed to enhance the efficacy of DNA-damaging cancer therapies like radiotherapy and chemotherapy by suppressing DSB repair.[2] However, its clinical development was halted due to a non-optimal pharmacokinetic profile and lack of a clear dose-response relationship in a Phase I trial.[3][4][5][6] This guide places **M3541** in the context of other DNA repair inhibitors targeting ATM, as well as the related PARP and ATR pathways, to provide a comprehensive overview of their relative strengths and weaknesses.

## Comparative Efficacy of DNA Repair Inhibitors

The efficacy of **M3541** and its comparators has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

## Preclinical Activity of DNA Repair Inhibitors

Inhibitor	Target	IC50 (nM)	Cell Lines	Key Findings	Reference(s)
M3541	ATM	0.25	A549, FaDu	Potentiates radiotherapy and topoisomerase inhibitors.	[2]
AZD1390	ATM	0.78 (cellular)	H2228, GL261	Brain-penetrant, enhances radiosensitivity in glioblastoma models.	[7][8]
M4076	ATM	<1	A549	Synergizes with PARP and topoisomerase inhibitors.	[9]
Olaparib	PARP	3.7-31 $\mu$ M (cell viability)	Panel of 12 breast cancer cell lines	More potent than iniparib in inhibiting in vitro growth.	[10]
Talazoparib	PARP	~100-fold more potent at trapping PARP1 than olaparib	-	Potent PARP trapping activity.	[11]
Berzosertib (VE-822)	ATR	<0.2 (Ki)	PSN-1, MiaPaCa-2, Cal-27, FaDu	Synergizes with chemotherapy and radiation. IC50 of 0.25-	[12][13]

0.29  $\mu$ M in  
HNSCC cell  
lines.

Ceralasertib  
(AZD6738)

ATR

-

-

Demonstrate  
s antitumor  
activity as  
monotherapy  
and in  
combination.

[\[14\]](#)[\[15\]](#)

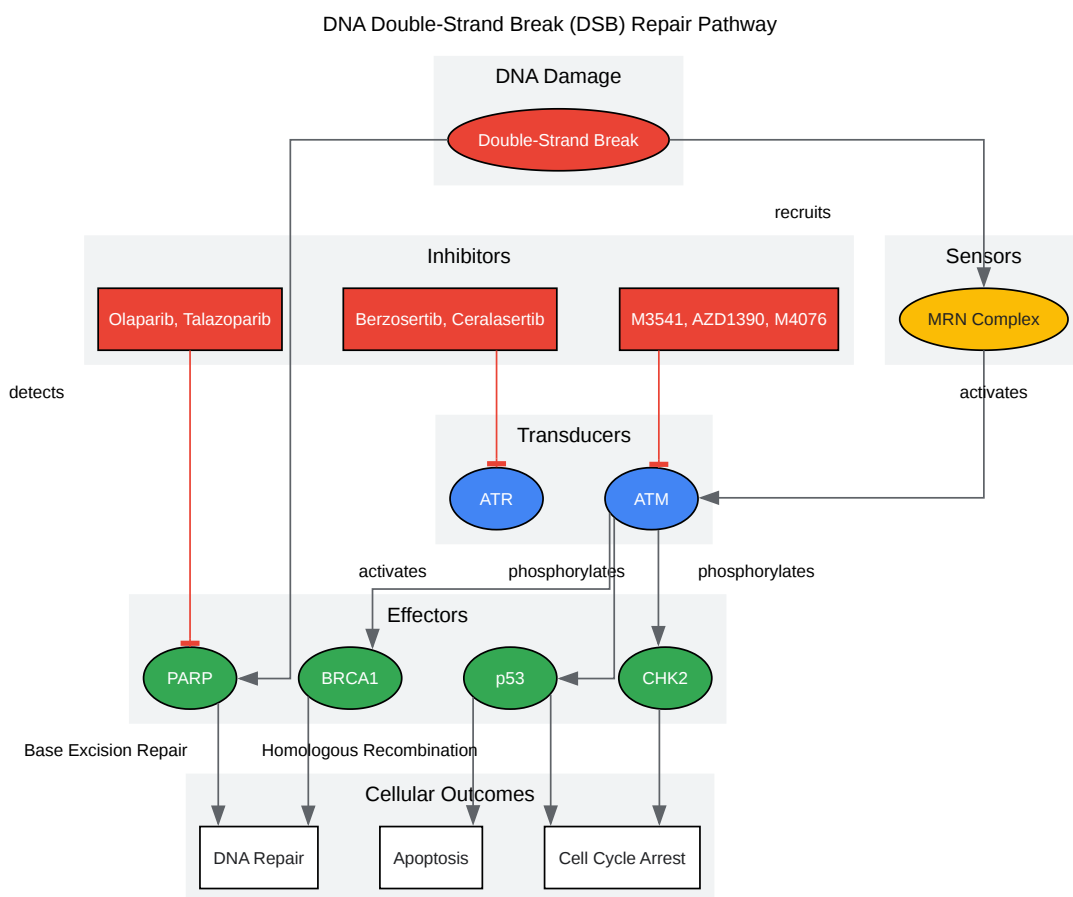
## Clinical Trial Outcomes of DNA Repair Inhibitors

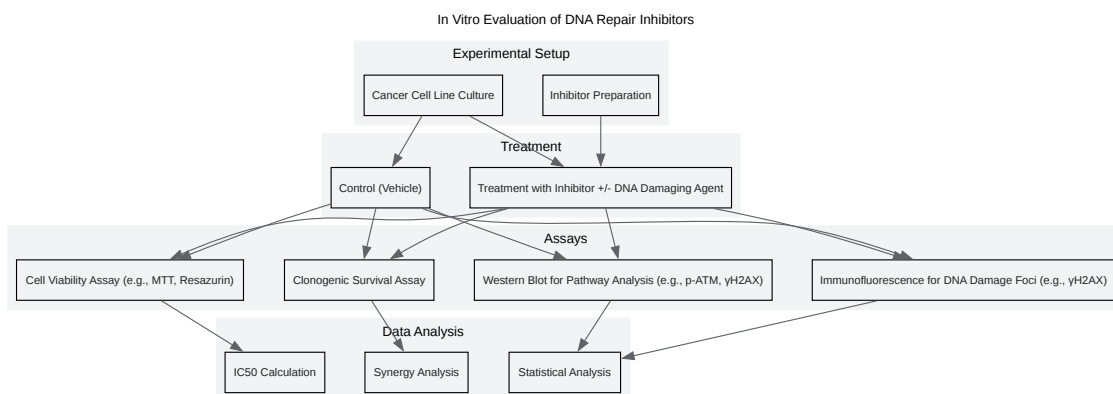
Inhibitor	Target	Phase	Cancer Type(s)	Key Outcomes	Reference(s)
M3541	ATM	I	Solid Tumors	Terminated early. 20% confirmed partial or complete response. No clear dose-response.	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
AZD1390	ATM	I	Glioblastoma	Manageable safety profile. Preliminary efficacy in recurrent GBM.	<a href="#">[16]</a> <a href="#">[17]</a>
Olaparib	PARP	III (OlympiA)	High-risk, BRCA-positive breast cancer	Adjuvant olaparib improved overall survival. At 6 years, 87.5% OS vs 83.2% with placebo.	<a href="#">[18]</a> <a href="#">[19]</a>
Olaparib	PARP	III (SOLO1)	Newly diagnosed advanced ovarian cancer with BRCA mutation	At 7 years, 67% of olaparib patients were alive vs 46.5% of placebo patients.	<a href="#">[20]</a>

Talazoparib	PARP	III (EMBRACA)	Metastatic gBRCAm breast cancer	Improved progression- free survival by ~3 months compared to chemotherap y.	<a href="#">[21]</a>
Berzosertib (VE-822)	ATR	II	Platinum- resistant ovarian cancer, Gastric/GEJ cancer	Improved PFS with gemcitabine in ovarian cancer. Did not meet primary endpoint in gastric cancer.	<a href="#">[22]</a> <a href="#">[23]</a>

## Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams are provided.





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